molecular formula C14H12BClO4 B15381816 (4-(Benzyloxy)-3-chloro-2-formylphenyl)boronic acid

(4-(Benzyloxy)-3-chloro-2-formylphenyl)boronic acid

Cat. No.: B15381816
M. Wt: 290.51 g/mol
InChI Key: QYARCJHCVSXJMS-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-3-chloro-2-formylphenyl)boronic acid is a useful research compound. Its molecular formula is C14H12BClO4 and its molecular weight is 290.51 g/mol. The purity is usually 95%.
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Biological Activity

(4-(Benzyloxy)-3-chloro-2-formylphenyl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids and their derivatives have been recognized for their roles in various therapeutic areas, including antiviral, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a boronic acid functional group, which is crucial for its biological activity. The compound features a benzyloxy group that enhances its lipophilicity and potential membrane permeability. The incorporation of a chloro substituent at the meta position may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that boronic acids can exhibit significant biological activities through various mechanisms:

  • Antiviral Activity : Boronic acids have been studied as inhibitors of viral proteases, such as those from Dengue virus and SARS-CoV-2. The structure-activity relationship (SAR) suggests that modifications in the boronic acid structure can lead to enhanced inhibitory effects against these viruses .
  • Antibacterial Activity : Studies have shown that phenylboronic acids possess antimicrobial properties against a range of bacteria, including Escherichia coli and Bacillus cereus. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth .
  • Anticancer Activity : Some boronic acid derivatives have demonstrated potential in cancer therapy by targeting specific cellular pathways involved in tumor growth and metastasis. Their ability to interact with proteins involved in cell signaling makes them candidates for further investigation in cancer treatment .

Antiviral Activity

A study on benzoxaborole derivatives revealed that certain modifications significantly enhance their activity against viral proteases. For instance, the presence of a 4-chloro substituent was shown to decrease activity against both SARS-CoV-2 Mpro and DENV proteases, indicating the importance of structural optimization for efficacy .

CompoundViral TargetEC50 (µM)Remarks
Benzoxaborole DerivativeSARS-CoV-2 Mpro0.54High selectivity index
Benzoxaborole DerivativeDENV NS2B/NS30.54Effective in cellular assays

Antibacterial Activity

Research on 2-formylphenylboronic acids has highlighted their moderate antibacterial activity, particularly against Candida albicans and Aspergillus niger. The MIC values suggest that these compounds could serve as effective alternatives to traditional antibiotics .

Bacterial StrainMIC (µg/mL)Comparison
E. coli50Lower than standard antibiotics
Bacillus cereus25More effective than AN2690

Properties

Molecular Formula

C14H12BClO4

Molecular Weight

290.51 g/mol

IUPAC Name

(3-chloro-2-formyl-4-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C14H12BClO4/c16-14-11(8-17)12(15(18)19)6-7-13(14)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2

InChI Key

QYARCJHCVSXJMS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)Cl)C=O)(O)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.